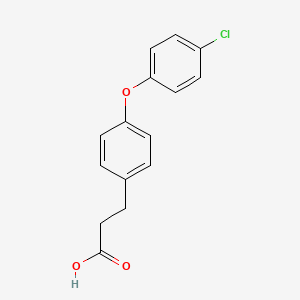

3-(4-(4-Chlorophenoxy)phenyl)propanoic acid

Description

(Furan-2-ylmethyl)(pyridin-3-ylmethyl)amine dihydrochloride is a bifunctional amine derivative combining a furan ring and a pyridine moiety. The compound’s structure features a furan-2-ylmethyl group and a pyridin-3-ylmethyl group linked via an amine nitrogen, with two hydrochloric acid counterions.

Properties

IUPAC Name |

3-[4-(4-chlorophenoxy)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c16-12-4-8-14(9-5-12)19-13-6-1-11(2-7-13)3-10-15(17)18/h1-2,4-9H,3,10H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPAHFKPCAPTCAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)OC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50504442 | |

| Record name | 3-[4-(4-Chlorophenoxy)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73980-33-3 | |

| Record name | 3-[4-(4-Chlorophenoxy)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-(4-CHLOROPHENOXY)PHENYL)PROPANOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Chlorophenoxy)phenyl)propanoic acid typically involves the reaction of 4-chlorophenol with 4-bromophenylpropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromine-substituted carbon, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include sodium hydroxide as a base and solvents such as dimethyl sulfoxide (DMSO) to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Chlorophenoxy)phenyl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(4-(4-Chlorophenoxy)phenyl)propanoic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-(4-Chlorophenoxy)phenyl)propanoic acid involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- The dihydrochloride salt enhances solubility in polar solvents compared to neutral analogs like 2-acetamidopyridine .

Crystallographic and Database Insights

The Cambridge Structural Database (CSD) () catalogs over 500,000 small-molecule structures, including pyridine and furan derivatives. Differences in substituents (e.g., chloromethyl vs. furanylmethyl) would alter packing efficiency and hydrogen-bonding networks in the crystal lattice .

Biological Activity

3-(4-(4-Chlorophenoxy)phenyl)propanoic acid, also known as 3-[2-(4-chlorophenoxy)phenyl]propanoic acid, is a compound that has garnered attention in biochemical research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₅H₁₃ClO₃

- Molecular Weight : 276.72 g/mol

- Structure : The compound features a propanoic acid backbone with a phenyl group substituted by a 4-chlorophenoxy moiety, which is crucial for its biological activity.

Research indicates that this compound may act through several mechanisms:

- Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), which play a significant role in regulating gene expression. This inhibition can lead to altered chromatin structure and gene expression profiles, making it a candidate for cancer therapy.

- Anti-inflammatory Properties : Compounds with the 4-chlorophenoxy group have demonstrated anti-inflammatory effects, suggesting that this compound could be useful in treating inflammatory diseases.

- Enzymatic Pathway Modulation : The compound has been identified as a potential inhibitor in various enzymatic pathways, influencing protein interactions and modifications critical for cellular function.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer Activity | Potential HDAC inhibitor affecting gene regulation and cell proliferation. |

| Anti-inflammatory | May reduce inflammation through modulation of inflammatory pathways. |

| Enzymatic Inhibition | Acts as an inhibitor in various enzymatic pathways, influencing protein functions. |

Case Studies and Research Findings

- Anticancer Studies : In vitro studies have shown that derivatives of this compound can reduce the viability of cancer cell lines such as A549 (non-small cell lung cancer). These studies compared the efficacy of the compound against standard chemotherapeutics like doxorubicin and cisplatin, revealing promising results for further development .

- Anti-inflammatory Research : Investigations into similar chlorinated phenolic compounds demonstrated significant anti-inflammatory properties in animal models, indicating that this compound could be effective in clinical settings for treating conditions like arthritis or other inflammatory diseases .

- Enzymatic Interaction Studies : Binding affinity studies have shown that this compound interacts with specific proteins involved in cellular signaling pathways. These interactions are crucial for understanding the compound's mechanism of action and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.